molecular formula C10H10O4 B15143027 4-Carboxy-|A-methylbenzeneacetic acid-d3

4-Carboxy-|A-methylbenzeneacetic acid-d3

Cat. No.: B15143027
M. Wt: 197.20 g/mol
InChI Key: ZHJJCJKDNFTHKD-FIBGUPNXSA-N
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Description

4-Carboxy-α-methylbenzeneacetic acid-d3 is a deuterated form of 4-Carboxy-α-methylbenzeneacetic acid, which is a biochemical compound used in various research applications. The deuterated form is often used in studies involving isotopic labeling, which helps in tracing the compound’s path in biological systems and understanding its metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-α-methylbenzeneacetic acid-d3 typically involves the introduction of deuterium atoms into the parent compound, 4-Carboxy-α-methylbenzeneacetic acid. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in the parent compound with deuterium atoms using deuterated solvents and catalysts.

    Deuterated Reagents: The use of deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.

Industrial Production Methods

Industrial production of 4-Carboxy-α-methylbenzeneacetic acid-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Using batch reactors to control reaction conditions such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-α-methylbenzeneacetic acid-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-Carboxy-α-methylbenzeneacetic acid-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

    Biology: Employed in metabolic studies to trace the compound’s pathway in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Used in the production of deuterated drugs and other isotopically labeled compounds for research and development.

Mechanism of Action

The mechanism of action of 4-Carboxy-α-methylbenzeneacetic acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect its metabolic stability and rate of reaction, providing insights into the compound’s behavior in biological systems. The compound’s interaction with enzymes and receptors can be studied to understand its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    4-Carboxy-α-methylbenzeneacetic acid: The non-deuterated form of the compound.

    Ibuprofen: A structurally related compound with similar pharmacological properties.

    4-Carboxyphenylacetic acid: Another related compound with a similar functional group.

Uniqueness

4-Carboxy-α-methylbenzeneacetic acid-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in metabolic studies, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C10H10O4

Molecular Weight

197.20 g/mol

IUPAC Name

4-(1-carboxy-2,2,2-trideuterioethyl)benzoic acid

InChI

InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/i1D3

InChI Key

ZHJJCJKDNFTHKD-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(=O)O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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